molecular formula C13H26O5 B14406250 15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane CAS No. 86766-56-5

15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane

Cat. No.: B14406250
CAS No.: 86766-56-5
M. Wt: 262.34 g/mol
InChI Key: ICIQJMXIQHRNJD-UHFFFAOYSA-N
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Description

15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane is a chemical compound with the molecular formula C13H26O5This compound is characterized by its unique structure, which includes multiple ether linkages and two methyl groups at the 15th position .

Preparation Methods

The synthesis of 15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane typically involves the cyclization of linear polyether precursors. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity .

Chemical Reactions Analysis

15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane undergoes various chemical reactions, including:

Scientific Research Applications

15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane involves its ability to form stable complexes with other molecules through its multiple ether linkages. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The pathways involved often include the stabilization of transition states and the facilitation of molecular interactions .

Comparison with Similar Compounds

15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

86766-56-5

Molecular Formula

C13H26O5

Molecular Weight

262.34 g/mol

IUPAC Name

15,15-dimethyl-1,4,7,10,13-pentaoxacyclohexadecane

InChI

InChI=1S/C13H26O5/c1-13(2)11-17-9-7-15-5-3-14-4-6-16-8-10-18-12-13/h3-12H2,1-2H3

InChI Key

ICIQJMXIQHRNJD-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCOCCOCCOCCOC1)C

Origin of Product

United States

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